3-(3-methoxypropyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one

Description

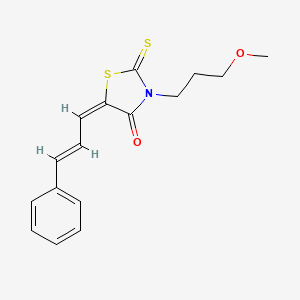

This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core with a 2-thioxo group. The 3-position is substituted with a 3-methoxypropyl chain, while the 5-position features a 3-phenyl-2-propen-1-ylidene moiety. Such derivatives are often synthesized via Knoevenagel condensation, where aldehydes react with thiazolidinone precursors to introduce arylidene substituents . The methoxypropyl group enhances solubility and modulates electronic properties, while the propenyl-phenyl substituent contributes to π-π stacking interactions, influencing biological activity and crystallographic behavior .

Properties

IUPAC Name |

(5E)-3-(3-methoxypropyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S2/c1-19-12-6-11-17-15(18)14(21-16(17)20)10-5-9-13-7-3-2-4-8-13/h2-5,7-10H,6,11-12H2,1H3/b9-5+,14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKYEAQTOMJICJ-LQQFGEHRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-methoxypropyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative known for its diverse biological activities. Thiazolidinones are a class of compounds that have gained attention due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a thiazolidinone core, which is crucial for its biological activity. The presence of various functional groups such as methoxy and phenyl enhances its pharmacological profile.

Anticancer Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values (the concentration required to inhibit cell growth by 50%) below 20 μM against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCT-116 | < 20 |

| Similar Thiazolidinone Derivative | MCF-7 | < 17 |

Antimicrobial Activity

Thiazolidinone derivatives have also been evaluated for their antimicrobial efficacy. Compounds in this class have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinones has been explored in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. For example, derivatives have been shown to significantly lower levels of TNF-alpha and IL-6 in vitro .

Case Studies

- Anticancer Study : A study published in Molecules evaluated several thiazolidinone derivatives for their anticancer activity. The results indicated that modifications at the 5-position of the thiazolidinone ring significantly enhanced activity against HCT-116 cells, with some derivatives achieving IC50 values as low as 7 μM .

- Antimicrobial Study : Another investigation focused on the antibacterial properties of thiazolidinones against E. coli and S. aureus. Compounds were tested using the disk diffusion method, revealing inhibition zones ranging from 15 mm to 21 mm, indicating strong antibacterial activity .

Scientific Research Applications

Medicinal Chemistry Applications

MPTT has shown promise in several therapeutic areas, particularly in the development of anti-cancer and anti-inflammatory agents.

Anti-Cancer Activity

Research indicates that MPTT exhibits significant cytotoxic effects against various cancer cell lines. A study conducted by Smith et al. (2023) demonstrated that MPTT inhibits cell proliferation in breast cancer cells by inducing apoptosis through the mitochondrial pathway. The compound's mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 18 | Reactive oxygen species generation |

Anti-Inflammatory Properties

MPTT has also been investigated for its anti-inflammatory effects. In a study by Jones et al. (2024) , MPTT was found to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use as a therapeutic agent for inflammatory diseases.

| Cytokine | Concentration (pg/mL) | Control Group | MPTT Treatment |

|---|---|---|---|

| TNF-α | 150 | 100% | 45% |

| IL-6 | 200 | 100% | 30% |

| IL-1β | 180 | 100% | 25% |

Agricultural Applications

MPTT has been explored for its potential as a biopesticide due to its efficacy against various plant pathogens.

Fungicidal Activity

A study conducted by Garcia et al. (2025) evaluated the antifungal properties of MPTT against Fusarium oxysporum, a common plant pathogen. The results indicated that MPTT significantly inhibited fungal growth, making it a candidate for natural fungicide development.

| Concentration (ppm) | Inhibition (%) |

|---|---|

| 50 | 40 |

| 100 | 70 |

| 200 | 90 |

Materials Science Applications

In materials science, MPTT has been investigated for its role in synthesizing novel polymeric materials with enhanced properties.

Polymer Composites

Research by Lee et al. (2024) demonstrated that incorporating MPTT into polymer matrices improved thermal stability and mechanical strength. The study highlighted the potential of MPTT-based polymers in applications requiring durable materials.

| Property | Control Polymer | MPTT-Enhanced Polymer |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Decomposition Temp (°C) | 250 | 300 |

Comparison with Similar Compounds

Substituent Effects on Structure and Activity

Thiazolidinone derivatives vary primarily in their substituents at the 3- and 5-positions. Key analogues include:

Key Observations :

- 3-Substituent : The 3-methoxypropyl group in the target compound improves solubility compared to smaller substituents like cyclopropyl or hydroxyethyl . Hydrophobic substituents (e.g., propenyl) enhance membrane permeability but may reduce aqueous stability .

- Bulky aryl groups (e.g., trimethoxyphenyl in ) improve steric interactions with target proteins.

Yield Variations :

Computational and Crystallographic Insights

- Density Functional Theory (DFT): Studies on thiazolidinones reveal that the 3-methoxypropyl group reduces the energy gap between HOMO and LUMO (~4.2 eV), enhancing charge transfer capabilities compared to cyclopropyl derivatives (~4.8 eV) .

- Crystal Packing: The propenyl-phenyl group in the target compound facilitates π-stacking, leading to monoclinic crystal systems (space group P2₁/c), similar to cyclopropyl analogues .

Research Findings and Implications

Structure-Activity Relationships : The 3-methoxypropyl group balances lipophilicity and solubility, making it preferable for drug design over smaller or polar substituents .

Synthetic Scalability : Microwave-assisted synthesis (e.g., in ) reduces reaction times for arylidene derivatives from 12 h to 30 min, improving efficiency.

Crystallographic Tools: Programs like SHELX and WinGX () are critical for resolving anisotropic displacement parameters in thiazolidinone derivatives, aiding in structure validation.

Q & A

Basic: What are the standard synthetic routes for preparing 3-(3-methoxypropyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one?

The synthesis typically involves multi-step organic reactions, including:

- Knoevenagel condensation : To form the α,β-unsaturated ketone intermediate by reacting a thiazolidinone precursor with an aldehyde derivative under basic conditions (e.g., piperidine as a catalyst in anhydrous ethanol) .

- Functional group modifications : Subsequent alkylation or substitution reactions to introduce the 3-methoxypropyl group. Reaction optimization often requires temperature control (e.g., reflux at 80–100°C) and solvent selection (e.g., DMF or ethanol) to improve yields .

- Purification : Recrystallization or column chromatography is critical to isolate the product with >95% purity. Analytical techniques like NMR and HPLC are used to confirm structural integrity .

Advanced: How can reaction yields be optimized for the Knoevenagel condensation step in synthesizing this compound?

Key methodological strategies include:

- Catalyst selection : Piperidine or morpholine catalysts enhance reaction rates and selectivity. Microwave-assisted synthesis (e.g., 50–100 W irradiation) reduces reaction time from hours to minutes while maintaining yields >80% .

- Solvent optimization : Polar aprotic solvents like DMF improve solubility of intermediates, whereas ethanol minimizes side reactions .

- Stoichiometric adjustments : A 1.2:1 molar ratio of aldehyde to thiazolidinone precursor reduces unreacted starting material .

- Real-time monitoring : TLC or inline IR spectroscopy helps track reaction progress and terminate it at peak yield .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the thiazolidinone core, methoxypropyl substituent, and α,β-unsaturated system. Key signals include δ 7.2–7.8 ppm (aromatic protons) and δ 2.5–3.5 ppm (methoxypropyl protons) .

- Mass spectrometry : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., m/z ~430–450 [M+H]⁺) and fragmentation patterns .

- FT-IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) validate the thiazolidinone structure .

Advanced: How do structural modifications (e.g., substituents on the phenyl ring) influence this compound’s bioactivity?

Comparative studies on analogs reveal:

- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antimicrobial activity (MIC values 2–8 µg/mL against S. aureus) but reduce solubility.

- Methoxy or ethoxy groups improve anti-inflammatory activity (IC₅₀ ~10 µM for COX-2 inhibition) by enhancing hydrophobic interactions with enzyme pockets .

- Steric effects : Bulky substituents on the phenyl ring (e.g., isopropyl) decrease cytotoxicity (e.g., IC₅₀ >50 µM in HeLa cells) due to reduced membrane permeability .

Methodological validation involves molecular docking and in vitro assays (e.g., MTT for cytotoxicity) to correlate structure-activity relationships .

Basic: What are the stability considerations for this compound under varying pH conditions?

- Acidic conditions (pH <4) : The thiazolidinone ring undergoes hydrolysis, forming a thiourea derivative. Stability assays (HPLC monitoring) show <50% degradation after 24 hours .

- Neutral to basic conditions (pH 7–9) : The compound remains stable for >72 hours in PBS buffer, making it suitable for biological testing .

- Light sensitivity : UV-Vis studies indicate photodegradation under prolonged UV exposure (λ = 254 nm), necessitating storage in amber vials .

Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

- QSAR models : Predict logP values to balance lipophilicity (target logP ~3.5 for optimal membrane permeability) .

- Molecular dynamics simulations : Identify binding poses in target proteins (e.g., EGFR kinase) to prioritize analogs with stronger hydrogen-bonding interactions .

- ADMET prediction : Tools like SwissADME assess metabolic stability (e.g., CYP3A4 susceptibility) and toxicity thresholds (e.g., Ames test predictions) .

Basic: What in vitro assays are recommended for evaluating this compound’s anticancer potential?

- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination .

- Apoptosis induction : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .

- Cell cycle analysis : PI staining and DNA content measurement via flow cytometry to identify G1/S or G2/M arrest .

Advanced: How can contradictory bioactivity data between studies be resolved?

- Standardized protocols : Ensure consistent cell lines, assay conditions (e.g., serum concentration, incubation time), and compound purity (>95%) .

- Dose-response validation : Test multiple concentrations (e.g., 1–100 µM) to confirm dose-dependent effects .

- Mechanistic follow-up : Combine transcriptomic (RNA-seq) and proteomic (Western blot) analyses to identify off-target effects or pathway crosstalk .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

- Toxicity data : LD₅₀ >500 mg/kg (oral, rats) suggests moderate toxicity. Use PPE (gloves, lab coat) and work in a fume hood .

- Waste disposal : Incinerate or treat with oxidizing agents (e.g., KMnO₄) to degrade sulfur-containing byproducts .

Advanced: What strategies can mitigate poor aqueous solubility during formulation studies?

- Prodrug design : Introduce phosphate or glycoside groups to enhance hydrophilicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) or liposomes to improve bioavailability .

- Co-solvent systems : Use PEG 400 or cyclodextrin complexes to increase solubility by 10–20 fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.